N-((5-(furan-2-yl)isoxazol-3-yl)methyl)picolinamide
Description
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)picolinamide is a heterocyclic compound featuring a fused isoxazole-picolinamide scaffold. Its structure includes:
- Isoxazole core: A five-membered aromatic ring containing one oxygen and one nitrogen atom.
- Picolinamide linkage: A pyridine-derived amide group connected via a methylene bridge to the isoxazole’s 3-position, enhancing binding interactions with biological targets.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-14(11-4-1-2-6-15-11)16-9-10-8-13(20-17-10)12-5-3-7-19-12/h1-8H,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVMWBRUPIUIHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)picolinamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate.
Introduction of the furan ring: The furan ring can be incorporated through the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine.
Coupling with picolinamide: The final step involves coupling the furan-isoxazole intermediate with picolinamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: The picolinamide moiety can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Substitution reactions can be facilitated by using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the isoxazole ring.
Substitution: Various substituted picolinamide derivatives.
Scientific Research Applications
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)picolinamide has several scientific research applications:
Medicinal Chemistry: Due to its potential biological activities, it is studied for its analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in various biological assays to study its effects on different cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)picolinamide involves its interaction with specific molecular targets and pathways. The furan and isoxazole rings are known to interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammation or cancer progression, leading to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Heterocyclic Core Variations
- Isoxazole vs. 1,3,4-Oxadiazole: The target compound’s isoxazole core (O-N-C-C-C) differs from LMM11’s 1,3,4-oxadiazole (N-N-O-C-C) in electronic distribution and hydrogen-bonding capacity.
Furan Substituent :
Both the target compound and LMM11 retain a furan-2-yl group, which improves metabolic stability and π-stacking in enzyme inhibition. However, LMM11’s furan is part of a 1,3,4-oxadiazole scaffold linked to a sulfamoyl-benzamide group, while the target compound’s furan is directly attached to an isoxazole-picolinamide system .
Pharmacokinetic and Toxicity Profiles
Picolinamide vs. Sulfamoyl-Benzamide :
The picolinamide group in the target compound may confer better blood-brain barrier penetration compared to LMM11’s bulkier sulfamoyl-benzamide, which could limit CNS activity but enhance peripheral targeting .- Comparison with Ranitidine Derivatives: Ranitidine-related compounds (e.g., nitroacetamide impurities) feature dimethylamino and sulfanyl groups, which are absent in the target compound. These groups are associated with ranitidine’s histamine H2-receptor antagonism but also with instability and degradation-related toxicity .
Mechanistic Insights from Analogues
Antifungal Activity :
LMM11 inhibits C. albicans thioredoxin reductase (Trr1), a critical enzyme for redox homeostasis. The target compound’s isoxazole-picolinamide scaffold may similarly target Trr1, but its distinct heterocycle could alter binding kinetics or specificity .- Enzyme Inhibition Potential: The picolinamide group’s pyridine nitrogen may chelate metal ions or form hydrogen bonds, analogous to the sulfamoyl group in LMM11. However, the absence of a sulfonamide moiety in the target compound might reduce off-target effects on sulfa-sensitive pathways .
Biological Activity
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)picolinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of the Compound
This compound features a unique combination of furan, isoxazole, and picolinamide moieties. This structural diversity is believed to contribute to its varied biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective effects.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes. This inhibition can lead to anti-inflammatory effects and pain relief.
- Interaction with Receptors : It may interact with neurotransmitter receptors and ion channels, influencing neuronal signaling pathways. This interaction suggests potential applications in treating neurological disorders.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various pathogens, making it a candidate for further development as an antimicrobial agent.
Biological Activities
The following table summarizes the biological activities associated with this compound based on current research findings:
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Antiviral | Inhibits viral replication in vitro | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces inflammation in animal models | |
| Neuroprotective | Protects neuronal cells from oxidative stress |
Case Study 1: Anticancer Properties
In a study evaluating the anticancer effects of this compound, researchers found that the compound induced apoptosis in human breast cancer cells. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased cell death in treated cells compared to controls .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting its potential as an effective antimicrobial agent.
Comparative Analysis with Similar Compounds
This compound can be compared with other isoxazole derivatives to understand its unique properties:
| Compound | Biological Activity | Key Differences |
|---|---|---|
| 5-(4-chlorophenyl)isoxazole | Antimicrobial, anti-inflammatory | Lacks furan moiety; different activity profile |
| 5-(4-methylphenyl)isoxazole | Anticancer | Different substituents affect potency |
| N-(5-methyl-isoxazol) | Moderate COX inhibition | Less potent than N-((5-(furan-2-yl)isoxazol) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
